Ethanesulfonyl fluoride, 2-(2-hydroxyethoxy)-
Overview
Description
Ethanesulfonyl fluoride, 2-(2-hydroxyethoxy)- is an organic compound with the molecular formula C4H9FO4S. It is characterized by the presence of a sulfonyl fluoride group attached to an ethoxyethanol moiety. This compound is notable for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethanesulfonyl fluoride, 2-(2-hydroxyethoxy)- typically involves the reaction of ethanesulfonyl chloride with 2-(2-hydroxyethoxy)ethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors is common in industrial settings to optimize the reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Ethanesulfonyl fluoride, 2-(2-hydroxyethoxy)- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with ethanesulfonyl fluoride, 2-(2-hydroxyethoxy)-.
Catalysts: Lewis acids or bases are often employed to facilitate the reactions.
Major Products: The major products formed from these reactions include sulfonamides, sulfonates, and other sulfonyl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Ethanesulfonyl fluoride, 2-(2-hydroxyethoxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate compounds.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein modifications.
Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer agents.
Industry: The compound is used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of ethanesulfonyl fluoride, 2-(2-hydroxyethoxy)- involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modification of their structure and function. The compound’s ability to act as a Michael acceptor makes it a valuable tool in click chemistry and bioconjugation reactions .
Comparison with Similar Compounds
Ethanesulfonyl chloride: Similar in structure but with a chloride group instead of fluoride.
Methanesulfonyl fluoride: Contains a methyl group instead of an ethoxyethanol moiety.
Trifluoromethanesulfonyl fluoride: Features a trifluoromethyl group, making it more reactive.
Uniqueness: Ethanesulfonyl fluoride, 2-(2-hydroxyethoxy)- is unique due to its combination of a sulfonyl fluoride group with an ethoxyethanol moiety, providing a balance of reactivity and stability. This makes it particularly useful in applications requiring selective reactivity and minimal side reactions .
Properties
IUPAC Name |
2-(2-hydroxyethoxy)ethanesulfonyl fluoride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9FO4S/c5-10(7,8)4-3-9-2-1-6/h6H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDRRIFXHAIJIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCS(=O)(=O)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9FO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90464016 | |
Record name | Ethanesulfonyl fluoride, 2-(2-hydroxyethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90464016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
433935-95-6 | |
Record name | 2-(2-Hydroxyethoxy)ethanesulfonyl fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=433935-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanesulfonyl fluoride, 2-(2-hydroxyethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90464016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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